1,2-Dimethoxy-2,3-dihydro-1h-indene
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Overview
Description
1,2-Dimethoxy-2,3-dihydro-1h-indene is an organic compound with the molecular formula C11H14O2 It belongs to the class of indene derivatives, which are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethoxy-2,3-dihydro-1h-indene can be synthesized through several methods. One common approach involves the reaction of 1-indanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which undergoes methoxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-2,3-dihydro-1h-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1,2-dimethoxy-1-indanone, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
1,2-Dimethoxy-2,3-dihydro-1h-indene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-2,3-dihydro-1h-indene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-2,3-dihydro-1h-inden-1-one: A closely related compound with similar chemical properties.
1,2-Dimethoxy-2,3-dihydro-1h-inden-2-one: Another similar compound with slight structural differences.
Uniqueness
1,2-Dimethoxy-2,3-dihydro-1h-indene is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
19597-95-6 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1,2-dimethoxy-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14O2/c1-12-10-7-8-5-3-4-6-9(8)11(10)13-2/h3-6,10-11H,7H2,1-2H3 |
InChI Key |
UNIZBJQAEVZXDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2=CC=CC=C2C1OC |
Origin of Product |
United States |
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